molecular formula C14H15ClN2O B13598866 N-(3-aminophenyl)-3-methylbenzamidehydrochloride

N-(3-aminophenyl)-3-methylbenzamidehydrochloride

Cat. No.: B13598866
M. Wt: 262.73 g/mol
InChI Key: OKYIJLPHTZBPMF-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-3-methylbenzamidehydrochloride is a chemical compound that features an amide linkage between a 3-aminophenyl group and a 3-methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-3-methylbenzamidehydrochloride typically involves the reaction of 3-aminophenylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-3-methylbenzamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation using reagents like bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(3-aminophenyl)-3-methylbenzamidehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-3-methylbenzamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)-3-methylbenzamide
  • N-(4-aminophenyl)-3-methylbenzamide
  • N-(3-aminophenyl)-benzamide

Uniqueness

N-(3-aminophenyl)-3-methylbenzamidehydrochloride is unique due to the specific positioning of the amino and methyl groups, which can influence its chemical reactivity and biological activity. This positioning can result in distinct interactions with molecular targets compared to its analogs.

Properties

Molecular Formula

C14H15ClN2O

Molecular Weight

262.73 g/mol

IUPAC Name

N-(3-aminophenyl)-3-methylbenzamide;hydrochloride

InChI

InChI=1S/C14H14N2O.ClH/c1-10-4-2-5-11(8-10)14(17)16-13-7-3-6-12(15)9-13;/h2-9H,15H2,1H3,(H,16,17);1H

InChI Key

OKYIJLPHTZBPMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)N.Cl

Origin of Product

United States

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